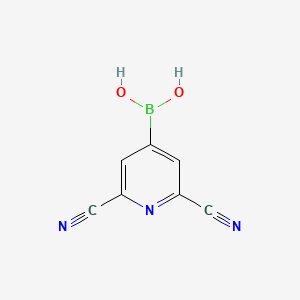

2,6-Dicyanopyridine-4-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

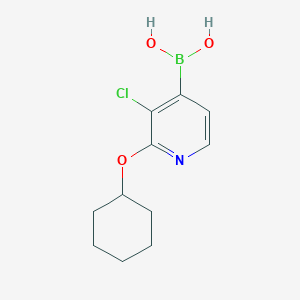

2,6-Dicyanopyridine-4-boronic acid, commonly known as DCPB, is an organic compound with a wide range of applications in scientific research. DCPB belongs to the family of boronic acids, which are organic compounds with a boron atom attached to a carboxylic acid group. The boron atom acts as a Lewis acid, which can form complexes with Lewis bases such as amines and alcohols. This property makes DCPB a useful reagent in organic synthesis, as it can be used to form boronic esters, which are useful intermediates in organic synthesis. DCPB is also used in the synthesis of biologically active compounds, such as pharmaceuticals, and has been found to have interesting biochemical and physiological effects. In

Scientific Research Applications

Applications in Organic Electronics and Sensing

Organic Light-Emitting Diodes (OLEDs)

Boronic acid-based materials, including derivatives of DCPBA, have emerged as promising candidates for use in OLEDs. These compounds have been shown to significantly improve the performance and efficiency of OLEDs, which are crucial for developing more sustainable and energy-efficient electronic displays and lighting solutions (Squeo & Pasini, 2020).

Sensors

Boronic acids possess the unique ability to bind to various analytes, making them ideal for use in chemical sensors. This property is particularly useful for developing sensors with high specificity and sensitivity for detecting sugars, pH changes, and other important biological and environmental markers. DCPBA's structural features could be tailored to enhance these interactions, leading to the creation of more effective sensing technologies (Bian et al., 2019).

Therapeutic Applications

Drug Discovery

The integration of boronic acids into drug molecules has led to the development of novel therapeutics with improved potency and pharmacokinetic profiles. DCPBA, with its boronic acid moiety, could potentially be incorporated into new drugs to enhance their efficacy and selectivity, especially in the realm of anticancer and antiviral medications (Plescia & Moitessier, 2020).

Antifungal Agents

Boron-containing compounds, including DCPBA derivatives, have shown significant antifungal activity. This opens up avenues for developing new antifungal drugs that can address the growing problem of fungal resistance to existing treatments. The unique mechanism of action of boron-containing molecules could lead to more effective and less toxic antifungal therapies (Arvanitis, Rook, & Macreadie, 2020).

Material Science and Environmental Applications

Water Treatment

Boronic acids play a crucial role in water treatment technologies, especially in the removal of boron and other contaminants from water sources. DCPBA, due to its boronic acid functional group, could be involved in developing new materials and methods for more efficient and environmentally friendly water purification processes (Tu, Nghiem, & Chivas, 2010).

Mechanism of Action

Target of Action

The primary target of 2,6-Dicyanopyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the SM cross-coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which are crucial in various chemical synthesis processes .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , which may suggest good bioavailability.

Result of Action

The result of the action of this compound is the successful formation of carbon-carbon bonds via the SM cross-coupling reaction . This contributes to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be stable and environmentally benign . .

Biochemical Analysis

Biochemical Properties

They can form reversible covalent bonds with diols, which are found in many biological molecules such as carbohydrates and glycoproteins .

Molecular Mechanism

Boronic acids are known to participate in Suzuki-Miyaura cross-coupling, a widely-used reaction in organic synthesis . This reaction involves the transmetalation of a boron atom from the boronic acid to a metal catalyst, forming a new carbon-carbon bond .

Metabolic Pathways

Boronic acids are known to participate in various biochemical reactions, including the Suzuki-Miyaura cross-coupling .

properties

IUPAC Name |

(2,6-dicyanopyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BN3O2/c9-3-6-1-5(8(12)13)2-7(4-10)11-6/h1-2,12-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZLTWHPZZRADZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)C#N)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)

![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)